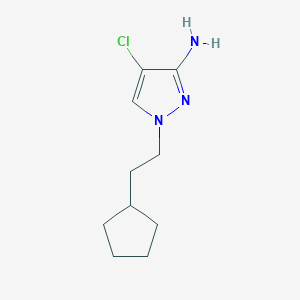
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 2-cyclopentylethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Applications De Recherche Scientifique
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-(2-cyclohexylethyl)-1H-pyrazol-3-amine
- 4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine
- 4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine
Uniqueness
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine stands out due to its specific cyclopentyl group, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H16ClN3 |
|---|---|
Poids moléculaire |
213.71 g/mol |
Nom IUPAC |
4-chloro-1-(2-cyclopentylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c11-9-7-14(13-10(9)12)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13) |
Clé InChI |
GGEDBFHDCJAONO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCN2C=C(C(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















